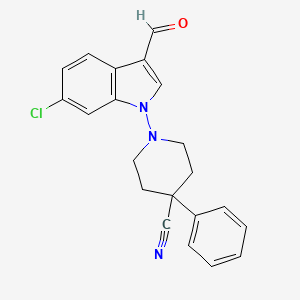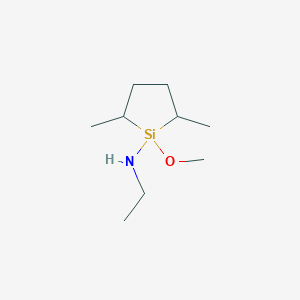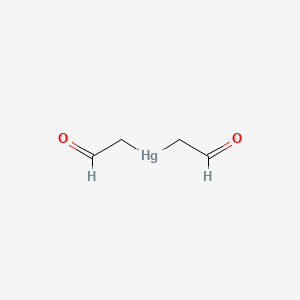
Bis(2-oxoethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-oxoethyl)mercury is an organomercury compound with the chemical formula C₄H₆HgO₂ It is known for its unique structure, where two oxoethyl groups are bonded to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-oxoethyl)mercury can be synthesized through the reaction of mercuric acetate with ethyl vinyl ether. The reaction typically occurs under mild conditions, with the mercuric acetate acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where the oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used to substitute the oxoethyl groups, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
Bis(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which bis(2-oxoethyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxoethyl groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Mercuric acetate: Similar in that it contains mercury, but differs in its reactivity and applications.
Dimethylmercury: Another organomercury compound, but with different chemical properties and toxicity.
Phenylmercury acetate: Used in similar applications but has a different structure and reactivity.
Uniqueness: Bis(2-oxoethyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
4387-13-7 |
|---|---|
Fórmula molecular |
C4H6HgO2 |
Peso molecular |
286.68 g/mol |
Nombre IUPAC |
bis(2-oxoethyl)mercury |
InChI |
InChI=1S/2C2H3O.Hg/c2*1-2-3;/h2*2H,1H2; |
Clave InChI |
SFWXIKBVPJRJIT-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)[Hg]CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
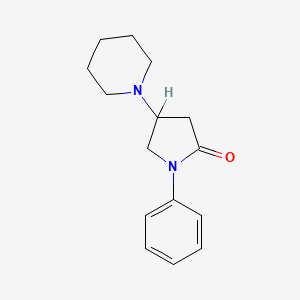

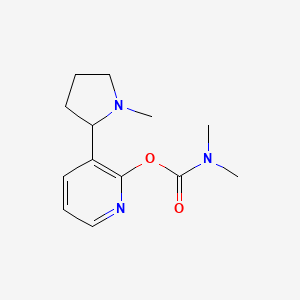
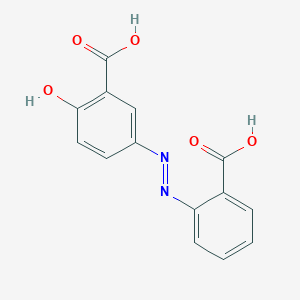

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

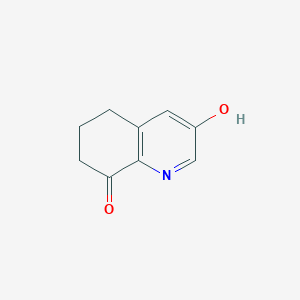
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

